![molecular formula C6H9NO3 B2887276 2-Carbamoylcyclobutanecarboxylic acid CAS No. 92116-88-6](/img/structure/B2887276.png)
2-Carbamoylcyclobutanecarboxylic acid
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Overview
Description
2-Carbamoylcyclobutanecarboxylic acid (2-CCBA) is an organic compound with the molecular formula C7H8O3. It is a cyclic carboxylic acid that is used in a variety of scientific research applications. 2-CCBA is an important intermediate in the synthesis of many pharmaceuticals, including antibiotics, antifungals, and antivirals. It is also used for the synthesis of other compounds, such as polymers, biocatalysts, and bioactive compounds. 2-CCBA has a wide range of applications in the field of biochemistry, including its use as a substrate for enzymatic reactions, as a catalyst for organic reactions, and as a reagent for the synthesis of peptides and other biomolecules.
Scientific Research Applications
Conformational Studies and Structural Analysis
- Studies on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, a derivative closely related to 2-Carbamoylcyclobutanecarboxylic acid, reveal a preference for 12-helical conformation in both solution and solid states, suggesting a potential role in understanding molecular folding mechanisms (Fernandes et al., 2010).
Synthesis and Characterization
- The synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids has been refined, enhancing efficiency and simplifying the process. This advancement provides accessible routes to these compounds, crucial for various biochemical applications (Declerck & Aitken, 2011).
- A novel boronated aminocyclobutanecarboxylic acid was synthesized, showing promise for neutron capture therapy applications, indicating the compound's potential in medical treatments (Kabalka & Yao, 2003).
Catalytic Applications
- 2-Carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, derivatives of 2-Carbamoylcyclobutanecarboxylic acid, have been synthesized and characterized, showing potential as mild and biological-based nano organocatalysts. Their applications in the synthesis of various compounds under mild and green conditions showcase their versatility in industrial settings (Zolfigol et al., 2015).
Biochemical and Polymer Applications
- The tertiary carbon atom-containing derivative, 2-hydroxyisobutyric acid (2-HIBA), derived from similar compounds, is identified as a valuable building block for polymer synthesis, indicating the potential of 2-Carbamoylcyclobutanecarboxylic acid and its derivatives in creating biobased materials (Rohwerder & Müller, 2010).
- A diacid derivative prepared through photoreaction shows promise in sustainable material synthesis, implying the application of 2-Carbamoylcyclobutanecarboxylic acid in environmental-friendly material manufacturing (Wang et al., 2018).
Mechanism of Action
Target of Action
It’s structurally related to carbachol , a muscarinic agonist, which suggests it may interact with similar targets. Muscarinic receptors play a crucial role in various physiological functions, including heart rate and force of contraction, glandular secretion, smooth muscle contraction, and neuronal modulation .
Mode of Action
Given its structural similarity to carbachol, it might act as an agonist of muscarinic and nicotinic receptors . Agonists bind to receptors and activate them to produce a biological response. In the case of muscarinic and nicotinic receptors, this can lead to various effects, including miosis (constriction of the pupil) and decreased intraocular pressure .
Biochemical Pathways
As a potential muscarinic and nicotinic receptor agonist, it could influence the cholinergic system, affecting various downstream effects related to the parasympathetic nervous system .
Result of Action
If it acts similarly to carbachol, it could lead to various physiological effects, such as decreased intraocular pressure and induction of miosis .
properties
IUPAC Name |
2-carbamoylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJJUSIEPJADBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoylcyclobutanecarboxylic acid |
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